
Decanoic acid, 2-methylbutyl ester, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is an ester formed from decanoic acid and 2-methylbutanol. Esters are commonly known for their pleasant fragrances and are often used in the flavor and fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Decanoic acid, 2-methylbutyl ester, (S)- can be synthesized through the esterification reaction between decanoic acid and 2-methylbutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of decanoic acid, 2-methylbutyl ester, (S)- involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous reactors may be used to maintain a steady production rate, and the product is purified through distillation or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Decanoic acid, 2-methylbutyl ester, (S)- undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to decanoic acid and 2-methylbutanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Decanoic acid and 2-methylbutanol.
Reduction: Decanol and 2-methylbutanol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Decanoic acid, 2-methylbutyl ester, (S)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the flavor and fragrance industry due to its pleasant aroma
Wirkmechanismus
The mechanism of action of decanoic acid, 2-methylbutyl ester, (S)- involves its interaction with biological molecules such as enzymes and receptors. The ester can be hydrolyzed by esterases to release decanoic acid and 2-methylbutanol, which can then exert their effects on various molecular targets and pathways. The specific pathways and targets depend on the biological context and the presence of other interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octyl decanoate: An ester formed from octanol and decanoic acid.
Ethyl decanoate: An ester formed from ethanol and decanoic acid.
Methyl decanoate: An ester formed from methanol and decanoic acid.
Uniqueness
Decanoic acid, 2-methylbutyl ester, (S)- is unique due to its specific combination of decanoic acid and 2-methylbutanol, which imparts distinct physical and chemical properties. Its stereochemistry (S)- also adds to its uniqueness, as it can interact differently with biological molecules compared to its ®-enantiomer .
Eigenschaften
CAS-Nummer |
55195-23-8 |
|---|---|
Molekularformel |
C15H30O2 |
Molekulargewicht |
242.40 g/mol |
IUPAC-Name |
[(2S)-2-methylbutyl] decanoate |
InChI |
InChI=1S/C15H30O2/c1-4-6-7-8-9-10-11-12-15(16)17-13-14(3)5-2/h14H,4-13H2,1-3H3/t14-/m0/s1 |
InChI-Schlüssel |
JRJPVFOFQVUVLG-AWEZNQCLSA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)OC[C@@H](C)CC |
Kanonische SMILES |
CCCCCCCCCC(=O)OCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


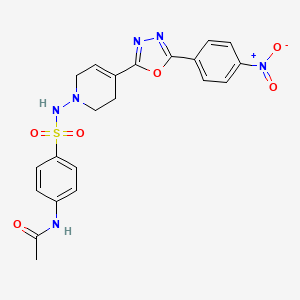

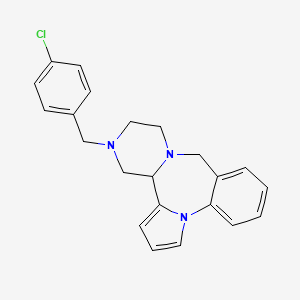


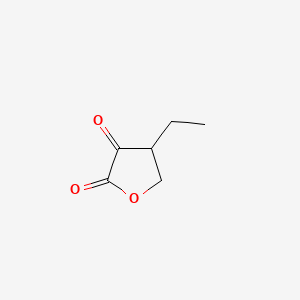
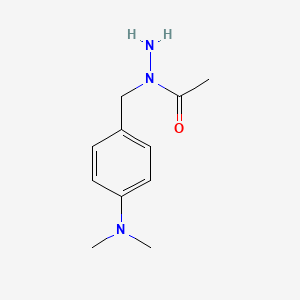
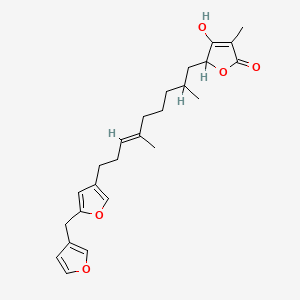
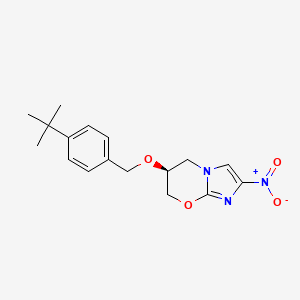
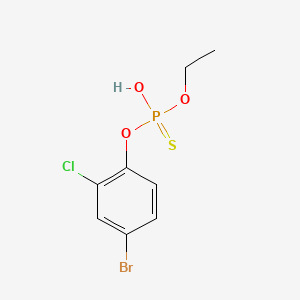
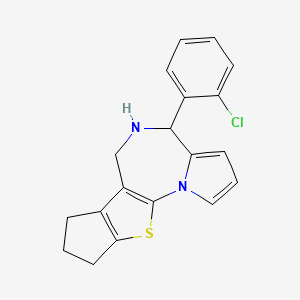
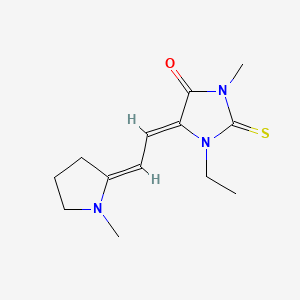

![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(methoxymethyl)phenyl]ethanone](/img/structure/B12703729.png)
